C.I. Acid Orange 172
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Overview
Description
C.I. Acid Orange 172 is a synthetic dye belonging to the class of acid dyes. These dyes are water-soluble and contain acidic groups, such as sulfo groups, which make them suitable for dyeing protein fibers like wool, silk, and leather. Acid dyes are widely used in various industries, including textiles, leather, paper, and cosmetics, due to their bright colors and water solubility .
Preparation Methods
The synthesis of C.I. Acid Orange 172 typically involves a multi-step process. One common method starts with 2-chloro-5-nitrobenzenesulfonic acid, which undergoes a series of reactions to form the final dye. The process includes nitration, reduction, diazotization, and coupling reactions. Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
C.I. Acid Orange 172 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different degradation products.
Reduction: Reduction reactions can break down the azo bond in the dye, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the sulfo group, leading to the formation of different derivatives.
Common reagents used in these reactions include sodium hypochlorite for oxidation, sodium dithionite for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
C.I. Acid Orange 172 has several scientific research applications:
Chemistry: It is used as a model compound in studies of dye degradation and wastewater treatment processes.
Biology: The dye is employed in staining techniques for microscopic analysis of biological tissues.
Medicine: Research into the potential toxicological effects of the dye and its degradation products is ongoing.
Industry: The dye is used in the textile and leather industries for coloring fabrics and materials.
Mechanism of Action
The mechanism of action of C.I. Acid Orange 172 involves its interaction with protein fibers. The acidic groups in the dye form ionic bonds with the amino groups in the fibers, leading to strong attachment and vibrant coloration. In wastewater treatment, the dye undergoes oxidative degradation, breaking down into smaller, less harmful molecules .
Comparison with Similar Compounds
C.I. Acid Orange 172 can be compared with other acid dyes such as C.I. Acid Orange 7 and C.I. Acid Blue 45. While all these dyes share similar applications and properties, this compound is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Similar compounds include:
- C.I. Acid Orange 7
- C.I. Acid Blue 45
- C.I. Acid Red 88
These dyes differ in their molecular structures, leading to variations in their dyeing properties and applications .
Properties
CAS No. |
134687-49-3 |
---|---|
Molecular Formula |
C4H7ClN4 |
Molecular Weight |
0 |
Synonyms |
C.I. Acid Orange 172 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.